6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

Catalog No.
S685031
CAS No.
220156-99-0
M.F
C18H30N2O5
M. Wt
354.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, ...

CAS Number

220156-99-0

Product Name

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

IUPAC Name

benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21)

InChI Key

CECJHYCDLBHBKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN
TAPA is a synthetic compound that belongs to the class of amino acid derivatives. It has a chemical formula of C22H33N3O6 and a molecular weight of 441.52 g/mol. TAPA is a white to off-white powder that is soluble in organic solvents such as methanol and ethanol but insoluble in water. It was first synthesized in 1988 by researchers at the University of Tokyo, Japan.
TAPA has a melting point of 78-80°C and a boiling point of 531.5°C at 760 mmHg. It has a log P of 1.98, indicating that it is relatively lipophilic. TAPA is stable at room temperature but decomposes at higher temperatures. It is sensitive to light and should be stored in a cool and dark place.
of new TAPA analogs with enhanced biological activity.
5. Application of TAPA and its derivatives in the development of novel materials such as hydrogels and nanoparticles.
6. Evaluation of the effects of TAPA on different cancer cell lines.
7. Study of the mechanism of action of TAPA on different biological processes.
8. Study the potential of TAPA as a diagnostic agent for the detection of infectious diseases.
9. Assessment of the stability and shelf life of TAPA and its derivatives in different environments.
10. Evaluation of the pharmacokinetics and pharmacodynamics of TAPA in animal models.
used for the detection and quantification of TAPA include HPLC, NMR spectroscopy, and mass spectrometry. Other techniques such as ultraviolet-visible (UV-Vis) spectroscopy, infrared spectroscopy (IR), and X-ray crystallography can be used to characterize TAPA and its derivatives.
TAPA has been shown to exhibit biological activity in various studies. It has been reported to have antimicrobial, antiviral, and antitumor properties. TAPA has been shown to inhibit the growth of Mycobacterium tuberculosis, a bacterium that causes tuberculosis. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). TAPA has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
TAPA has been evaluated for toxicity and safety in various scientific experiments. In general, TAPA is considered to be relatively safe at low concentrations. However, at higher concentrations, it can cause cytotoxicity and cell death. TAPA has been shown to have low acute toxicity in rats and mice. No evidence of genotoxicity or mutagenicity has been observed.
TAPA has found various applications in scientific experiments. It has been used as a reagent in the synthesis of various compounds. TAPA has been used as a precursor in the synthesis of dendritic polymers and nanoparticles. TAPA has also been used as a crosslinker in the preparation of hydrogels and as a modifier in the preparation of surface-modified silica particles.
Research on TAPA is ongoing, and new applications and properties are being discovered. Recent studies have focused on the modification of TAPA and its derivatives for improved properties and enhanced biological activity. TAPA has also been studied for its potential use in drug delivery and gene therapy.
TAPA has potential implications in various fields of research and industry. It can be used in the development of antimicrobial, antiviral, and antitumor drugs. TAPA has potential applications in drug delivery, gene therapy, and the development of novel materials such as hydrogels and nanoparticles.
Although TAPA has shown promising biological activity and potential applications, its limitations must also be considered. TAPA is relatively insoluble in water, which limits its use in biological applications. Future directions of research on TAPA include the development of more water-soluble derivatives, the study of its interactions with biological molecules, and the evaluation of its potential as a drug candidate in clinical trials.
1. Study the interaction of TAPA with different biological molecules.
2. Development of more water-soluble TAPA derivatives for enhanced biological activity.
3. Evaluation of the potential use of TAPA as a drug candidate in clinical trials.
4.

XLogP3

0.8

Wikipedia

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

Dates

Modify: 2023-08-15
Laraia et al. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0307-5, published online 20 June 2019

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